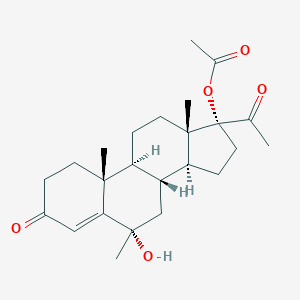

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate

Übersicht

Beschreibung

Novobiocin-Natrium ist eine Salzform von Novobiocin, einem Aminocumarin-Antibiotikum, das aus dem Actinomyceten Streptomyces niveus gewonnen wird . Es wurde erstmals 1964 für die klinische Anwendung zugelassen und zur Behandlung schwerer Infektionen eingesetzt, die durch empfindliche Stämme von Staphylococcus aureus verursacht werden . Novobiocin-Natrium ist bekannt für seine Fähigkeit, die bakterielle DNA-Gyrase zu hemmen, was es zu einem starken antibakteriellen Mittel macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Novobiocin-Natrium wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung eines Benzoesäurederivats, eines Cumarinrests und des Zuckers Novobiose beinhalten . Die Herstellung von Novobiocin umfasst die folgenden Schritte:

Bildung des Benzoesäurederivats: Dieser Schritt umfasst die Synthese eines Benzoesäurederivats durch eine Reihe von chemischen Reaktionen.

Kupplung mit dem Cumarinrest: Das Benzoesäurederivat wird dann unter bestimmten Reaktionsbedingungen mit einem Cumarinrest gekoppelt.

Anlagerung des Zuckers Novobiose: Schließlich wird der Zucker Novobiose an das gekoppelte Produkt angehängt, um Novobiocin zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Novobiocin-Natrium beinhaltet die Fermentation von Streptomyces niveus, gefolgt von Extraktions- und Reinigungsprozessen . Der Fermentationsprozess wird optimiert, um die Ausbeute an Novobiocin zu maximieren, und die extrahierte Verbindung wird dann für die klinische Anwendung in ihre Natriumsalzform umgewandelt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Novobiocin-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Novobiocin-Natrium kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten und zur Bildung verschiedener Produkte führen.

Substitution: Substitutionsreaktionen sind üblich, bei denen bestimmte funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen von Novobiocin-Natrium verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Reaktionsbedingungen, wie Temperatur, pH-Wert und Lösungsmittel, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von Novobiocin-Natrium gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte können verschiedene Derivate von Novobiocin mit unterschiedlichen funktionellen Gruppen umfassen .

Wissenschaftliche Forschungsanwendungen

Novobiocin-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Novobiocin-Natrium übt seine Wirkung aus, indem es die GyrB-Untereinheit des bakteriellen DNA-Gyrase-Enzyms hemmt . Diese Hemmung blockiert die Adenosintriphosphatase-(ATPase-)Aktivität des Enzyms, verhindert die Supercoilierung der bakteriellen DNA und führt letztendlich zum Tod der Bakterienzelle . Die molekularen Zielstrukturen von Novobiocin-Natrium umfassen die DNA-Gyrase- und Topoisomerase-Enzyme, die an der DNA-Replikation und -Reparatur beteiligt sind .

Wirkmechanismus

Novobiocin sodium exerts its effects by inhibiting the GyrB subunit of the bacterial DNA gyrase enzyme . This inhibition blocks the adenosine triphosphatase (ATPase) activity of the enzyme, preventing the supercoiling of bacterial DNA and ultimately leading to bacterial cell death . The molecular targets of novobiocin sodium include the DNA gyrase and topoisomerase enzymes involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Novobiocin-Natrium ist unter den Aminocumarin-Antibiotika einzigartig, da es die GyrB-Untereinheit der DNA-Gyrase spezifisch hemmt . Ähnliche Verbindungen umfassen:

Clorobiocin: Ein weiteres Aminocumarin-Antibiotikum, das ebenfalls die DNA-Gyrase hemmt, aber eine andere chemische Struktur aufweist.

Coumermycin A1: Ein Aminocumarin-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen molekularen Zielstrukturen.

Novobiocin-Natrium zeichnet sich durch seine höhere Potenz und die spezifische Hemmung der ATPase-Reaktion aus, die von GyrB katalysiert wird .

Eigenschaften

IUPAC Name |

(17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913307 | |

| Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

984-46-3 | |

| Record name | Albamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.